molecular formula C11H16FNO2S B430631 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide CAS No. 349085-99-0

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide

Cat. No.: B430631
CAS No.: 349085-99-0
M. Wt: 245.32g/mol
InChI Key: DOXFVAVQKQIGKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a 3-methylbutyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-fluoro-N-(3-methylbutyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXFVAVQKQIGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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